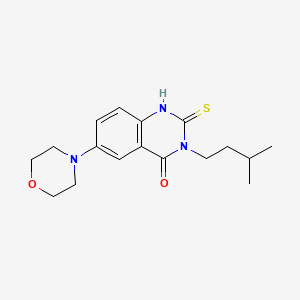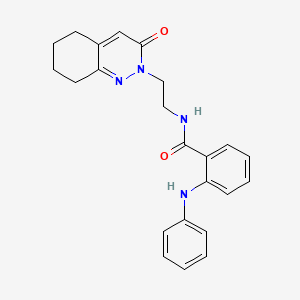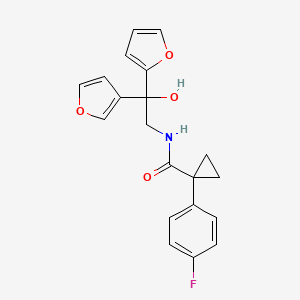![molecular formula C24H23ClN4S B2964001 2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-80-0](/img/structure/B2964001.png)
2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available in the sources I found .Physical And Chemical Properties Analysis
Some physical and chemical properties such as boiling point, melting point, and density might be available , but the specific values are not provided in the sources I found .Applications De Recherche Scientifique
Spectroscopic Investigation and Molecular Docking Study
A closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was investigated using FT-IR and FT-Raman spectroscopy. The study aimed to analyze its vibrational spectral characteristics, theoretical computations (including equilibrium geometry and vibrational wave numbers), and molecular docking to suggest inhibitory activity against specific proteins, indicating potential as an anti-diabetic compound (Alzoman et al., 2015).
Synthesis and Crystal Structure Analysis
Another study focused on the synthesis and crystal structure of novel 5-methyl-4-thiopyrimidine derivatives, showcasing the versatility of pyrimidine derivatives in synthesizing compounds with varied substituents. The crystal structures provided insight into the molecular conformation and potential interactions in biological systems, hinting at their cytotoxic activity against certain cell lines (Stolarczyk et al., 2018).
Potential as Dihydrofolate Reductase Inhibitors
Research into 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives revealed their structural characteristics and potential as dihydrofolate reductase inhibitors. Such compounds could play a significant role in developing new therapeutic agents by targeting enzymes crucial for DNA synthesis in rapidly dividing cells, such as cancer cells (Al-Wahaibi et al., 2021).
Chemotherapeutic Potential
Further spectroscopic analysis and molecular docking studies on derivatives of pyrimidinecarbonitrile, similar to the compound , have shown potential chemotherapeutic applications. These studies focus on the electronic structure, charge distribution, and interaction with biological targets, suggesting possibilities for developing new anti-diabetic and anticancer agents (Al-Omary et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(cyclohexylamino)-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4S/c25-21-14-8-7-11-18(21)16-30-24-28-22(17-9-3-1-4-10-17)20(15-26)23(29-24)27-19-12-5-2-6-13-19/h1,3-4,7-11,14,19H,2,5-6,12-13,16H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBWZKIJHPAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)
![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)
![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)

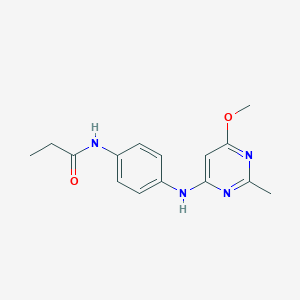
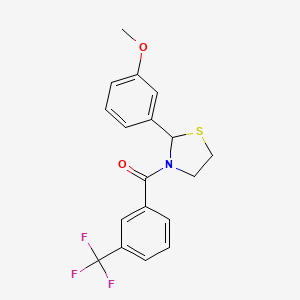

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)

